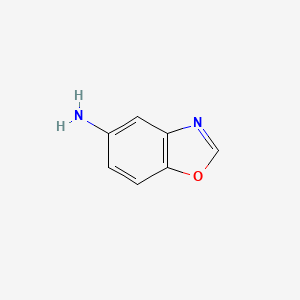

1,3-Benzoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWQUHCVFXQBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363254 | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63837-12-7 | |

| Record name | 5-Aminobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63837-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzoxazol-5-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzoxazol-5-amine, a member of the benzoxazole class of heterocyclic compounds, is a molecule of interest in medicinal chemistry and materials science. The benzoxazole core is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties including antifungal, anticancer, and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including available experimental and computed data, potential synthetic routes, and a summary of the known biological activities of related compounds.

Chemical Structure and Identification

This compound is characterized by a fused benzene and oxazole ring system, with an amine group substituted at the 5-position.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 63837-12-7[2] |

| Molecular Formula | C₇H₆N₂O[2] |

| SMILES | C1=CC2=C(C=C1N)N=CO2[2] |

| InChI | InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2[2] |

| InChIKey | IAWQUHCVFXQBMC-UHFFFAOYSA-N[2] |

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are limited in the publicly available literature. The following table summarizes the computed properties available from PubChem.[2]

| Property | Value | Source |

| Molecular Weight | 134.14 g/mol | PubChem[2] |

| XLogP3 | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 134.048012819 Da | PubChem[2] |

| Monoisotopic Mass | 134.048012819 Da | PubChem[2] |

| Topological Polar Surface Area | 52.1 Ų | PubChem[2] |

| Heavy Atom Count | 10 | PubChem[2] |

| Complexity | 129 | PubChem[2] |

Synthesis and Experimental Protocols

A potential precursor for this compound is 2,4-diaminophenol. The synthesis could proceed via reaction with a suitable one-carbon synthon, such as formic acid or a derivative, followed by cyclization.

Illustrative Experimental Protocol (Hypothetical):

Reaction: Condensation and cyclization of 2,4-diaminophenol.

Materials:

-

2,4-diaminophenol dihydrochloride

-

Triethyl orthoformate

-

Pyridine

-

Ethanol

Procedure:

-

A mixture of 2,4-diaminophenol dihydrochloride and a slight excess of triethyl orthoformate in pyridine is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield this compound.

Note: This is a generalized and hypothetical protocol. Reaction conditions, including temperature, time, and purification methods, would require optimization.

The following diagram illustrates a general workflow for the synthesis of benzoxazole derivatives.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are scarce in the reviewed literature. However, the broader class of benzoxazole derivatives is known for a wide range of pharmacological activities.[1]

Derivatives of 5-aminobenzoxazole have been investigated for their potential as:

-

Antifungal Agents: Some aminobenzoxazole derivatives have shown activity against various fungal strains.[4][5] The mechanism of action is thought to involve disruption of the fungal cell membrane.

-

Anticancer Agents: Certain 2-amino-benzoxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines.[6]

-

Enzyme Inhibitors: 2-Amino-5-arylbenzoxazole derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH).[7]

The amino group at the 5-position is considered to be important for the intensity of the biological activity of some benzoxazole derivatives.[8]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a bioactive benzoxazole derivative, based on the known activities of the compound class.

Conclusion

This compound is a heterocyclic compound with a structure that suggests potential for biological activity, given the known properties of the broader benzoxazole class. While specific experimental data on its physicochemical properties and biological functions are limited, this guide provides a summary of its known structural characteristics and computed properties. The provided illustrative synthetic protocol and overview of the biological activities of related compounds can serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and other aminobenzoxazole derivatives. Further experimental investigation is warranted to fully characterize the properties and potential applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H6N2O | CID 1482188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoxazole synthesis [organic-chemistry.org]

- 4. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. jocpr.com [jocpr.com]

Technical Guide: A Two-Step Synthesis of 1,3-Benzoxazol-5-amine from 4-Amino-3-nitrophenol

Abstract

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 1,3-benzoxazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from 4-amino-3-nitrophenol. The synthesis involves an initial acid-catalyzed cyclization to form the benzoxazole ring, yielding the 5-nitro-1,3-benzoxazole intermediate, followed by a catalytic reduction of the nitro group to afford the target amine. This document provides detailed experimental protocols adapted from established methodologies, summarizes quantitative data in structured tables, and includes process diagrams to illustrate the synthetic workflow and reaction logic.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] Specifically, the 5-aminobenzoxazole core is a crucial building block for the development of novel therapeutics, acting as a versatile intermediate for further functionalization.

This guide details a reliable synthetic strategy to access this compound from the commercially available starting material, 4-amino-3-nitrophenol. The proposed pathway is divided into two primary stages:

-

Cyclization: Formation of the benzoxazole ring via condensation.

-

Reduction: Conversion of the nitro-intermediate to the final amino product.

Overall Synthetic Workflow

The synthesis proceeds through a logical sequence of cyclization followed by reduction. The initial step leverages the ortho-aminophenol functionality of the starting material to construct the heterocyclic ring, while preserving the nitro group for subsequent transformation into the desired amine.

Figure 1: Overall synthetic workflow from starting material to final product.

Step 1: Synthesis of 5-Nitro-1,3-benzoxazole (Cyclization)

The formation of the benzoxazole ring from an o-aminophenol can be achieved by condensation with a variety of one-carbon electrophiles, such as carboxylic acids, aldehydes, or orthoesters.[3][4] For the synthesis of an unsubstituted C2 position on the benzoxazole ring, reagents like formic acid or triethyl orthoformate are commonly employed, often in the presence of an acid catalyst like polyphosphoric acid (PPA).[1][5]

Logical Reaction Diagram

Figure 2: Logical diagram for the acid-catalyzed cyclization reaction.

Experimental Protocol (Adapted Methodology)

This protocol is adapted from a general procedure for the synthesis of benzoxazoles from o-aminophenols using polyphosphoric acid.[5]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 4-amino-3-nitrophenol (1.0 eq).

-

Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.

-

Cyclization Reagent: Add formic acid (1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to 170-200°C with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The typical reaction time is between 1.5 to 3 hours.[5]

-

Work-up: After completion, cool the reaction mixture to approximately 80-100°C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until the pH is approximately 7-8.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Table of Reaction Parameters for Benzoxazole Formation

The following table summarizes typical conditions for analogous cyclization reactions.

| Parameter | Condition/Reagent | Purpose | Reference |

| Cyclizing Agent | Formic Acid / Triethyl Orthoformate | Provides the C2 carbon of the oxazole ring | [3] |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as both catalyst and dehydrating agent | [1][5] |

| Temperature | 170-200 °C | To overcome the activation energy for cyclodehydration | [5] |

| Reaction Time | 1.5 - 3.0 hours | Typical duration for reaction completion | [5] |

| Work-up | Ice-water quench, neutralization | To hydrolyze PPA and precipitate the product | [5] |

Step 2: Synthesis of this compound (Reduction)

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and high-yielding method, commonly employing catalysts like palladium on carbon (Pd/C) with hydrogen gas.[5] Alternative methods include chemical reduction using reagents like sodium dithionite or metals in acidic media (e.g., Fe/NH₄Cl).[5]

Logical Reaction Diagram

Figure 3: Logical diagram for the catalytic reduction of the nitro group.

Experimental Protocol (Adapted Methodology)

This protocol is adapted from a general procedure for the reduction of nitroarenes using catalytic hydrogenation.[5]

-

Reaction Setup: To a solution of 5-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with nitrogen gas three times, then evacuate and purge with hydrogen (H₂) gas three times.

-

Reaction: Pressurize the vessel with H₂ (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Table of Common Reduction Methods for Aromatic Nitro Groups

The following table summarizes various catalytic systems used for the reduction of the analogous compound 4-nitrophenol, which are applicable to the reduction of 5-nitro-1,3-benzoxazole.

| Catalyst/Reagent | Reducing Agent | Solvent | Key Feature | Reference |

| Pd Nanoparticles | Sodium Borohydride (NaBH₄) | Water | Green protocol, high efficiency | [6] |

| Pt Nanoparticles on Co-Al LDH | Sodium Borohydride (NaBH₄) | Water | Superior catalytic activity and stability | [7] |

| Silver Nanoparticles (PAA stabilized) | Sodium Borohydride (NaBH₄) | Water | High turnover frequency | [8] |

| CuFe₅O₈ | Sodium Borohydride (NaBH₄) | Water | Inexpensive, reusable catalyst | [9] |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methanol/Ethanol | Standard, clean, and efficient industrial method | [5] |

| Iron Powder / NH₄Cl | Water Transfer | Methanol/Water | Cost-effective alternative to precious metals | [5] |

Conclusion

The synthesis of this compound from 4-amino-3-nitrophenol is effectively accomplished through a two-step sequence involving an acid-catalyzed cyclodehydration followed by catalytic reduction. This approach provides a reliable and scalable route to a key intermediate used in pharmaceutical research and drug development. The protocols and data presented herein, adapted from established and analogous chemical literature, offer a comprehensive guide for laboratory synthesis. Researchers should perform appropriate reaction optimization and characterization to ensure desired purity and yield.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic reduction of 4-nitrophenol to 4-aminophenol using an efficient Pd nanoparticles | Semantic Scholar [semanticscholar.org]

- 7. High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Benzoxazol-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3-Benzoxazol-5-amine (CAS No: 63837-12-7). Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, making their structural elucidation paramount for research and development.[1]

Due to a lack of publicly available experimental spectroscopic data for this compound, this guide presents predicted data based on the analysis of structurally related benzoxazole derivatives and general spectroscopic principles for aromatic amines. The experimental protocols provided are standardized methods for the analysis of small organic molecules and are broadly applicable.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Aminobenzoxazole, Benzo[d]oxazol-5-amine[2] |

| Molecular Formula | C₇H₆N₂O[2] |

| Molecular Weight | 134.14 g/mol [2] |

| Monoisotopic Mass | 134.048012819 Da[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on typical values for the benzoxazole core and aromatic amines.[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | s | 1H | H-2 |

| ~7.2 - 7.4 | d | 1H | H-7 |

| ~6.8 - 7.0 | d | 1H | H-6 |

| ~6.6 - 6.8 | s | 1H | H-4 |

| ~5.0 - 5.5 (broad) | s | 2H | -NH₂ |

Protons on the benzene ring of benzoxazole derivatives typically resonate between δ 7.0 and 8.5 ppm.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 165 | C-2 |

| ~145 - 150 | C-7a |

| ~140 - 145 | C-5 |

| ~130 - 142 | C-3a |

| ~110 - 120 | C-7 |

| ~110 - 115 | C-6 |

| ~100 - 105 | C-4 |

The aromatic carbons of the benzoxazole core typically appear between δ 110-160 ppm.[4]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretch (asymmetric and symmetric) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1620 - 1580 | Medium-Strong | C=C aromatic ring stretch |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[3] |

| 1270 - 1230 | Strong | Asymmetric C-O-C stretch |

| 1070 - 1020 | Medium | Symmetric C-O-C stretch |

| 910 - 665 | Strong, Broad | N-H wag[3] |

Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹.[3][5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular Ion) |

| 106 | [M - CO]⁺ |

| 79 | [M - CO - HCN]⁺ |

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns can provide structural information.[6]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied.

-

Filter the solution if any particulate matter is present to avoid magnetic field distortions.[1]

-

-

Instrumentation and Acquisition:

-

Use a 400 MHz or higher NMR spectrometer.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.[7]

-

-

Data Processing:

-

Apply Fourier transform to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections using appropriate NMR software.

-

Reference the spectra to the residual solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation and Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Acquisition:

-

Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[8]

-

For ESI, the sample solution is infused into the source. For EI, the sample is introduced into a high vacuum and vaporized before ionization.[8]

-

The ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[6]

-

-

Data Processing:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Mandatory Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H6N2O | CID 1482188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Biological Activity Screening of 1,3-Benzoxazol-5-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 1,3-benzoxazol-5-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines detailed experimental protocols for key biological assays, presents a summary of quantitative activity data, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to this compound Derivatives

The benzoxazole ring is a privileged heterocyclic scaffold found in numerous biologically active compounds. The incorporation of an amine group at the 5-position of the 1,3-benzoxazole core provides a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These structural modifications have been shown to significantly influence the biological activity profile of the resulting molecules, making them attractive candidates for targeted drug discovery programs.

Data Presentation of Biological Activities

The following tables summarize the quantitative biological activity data for a selection of 1,3-benzoxazole derivatives from various studies. This data is intended to provide a comparative overview of their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial efficacy of 1,3-benzoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of 1,3-Benzoxazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |

| Derivative A | 16 | 8 | 32 | 64 | 32 | [1][2] |

| Derivative B | 8 | 4 | 16 | 32 | 16 | [1][2] |

| Derivative C | 32 | 16 | 64 | >64 | 64 | [1][2] |

| Ampicillin (Std.) | 0.5 | 0.25 | 4 | - | - | [2] |

| Fluconazole (Std.) | - | - | - | - | 8 | [2] |

Note: The specific structures of Derivatives A, B, and C are detailed in the cited literature.

Anticancer Activity

The cytotoxic effects of these derivatives are commonly assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 2: Anticancer Activity of 1,3-Benzoxazole Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT116 (Colon) | Reference |

| Derivative X | 7.5 | 12.3 | 9.8 | 15.1 | [3][4][5] |

| Derivative Y | 5.2 | 8.9 | 6.5 | 10.4 | [3][4][5] |

| Derivative Z | 15.8 | 25.1 | 18.2 | 29.7 | [3][4][5] |

| Doxorubicin (Std.) | 0.8 | 1.2 | 0.9 | 1.5 | [4] |

Note: The specific structures of Derivatives X, Y, and Z are detailed in the cited literature.

Anti-inflammatory Activity

The in vivo anti-inflammatory potential is often evaluated using the carrageenan-induced paw edema model in rodents, with the percentage of edema inhibition serving as a measure of efficacy.

Table 3: Anti-inflammatory Activity of 1,3-Benzoxazole Derivatives

| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 5h | Reference |

| Derivative P | 20 | 55.2 | 48.5 | [6][7][8] |

| Derivative Q | 20 | 62.8 | 55.1 | [6][7][8] |

| Derivative R | 20 | 45.3 | 38.7 | [6][7][8] |

| Indomethacin (Std.) | 10 | 70.5 | 65.2 | [7] |

Note: The specific structures of Derivatives P, Q, and R are detailed in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound derivatives.

General Synthesis Workflow

The synthesis of this compound derivatives typically follows a multi-step process, beginning with the construction of the benzoxazole core, followed by functionalization of the amine group.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the solidified agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

-

Sample Loading: Add a defined volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) and standard antibiotic solutions into the wells. A solvent control well should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug. Include untreated cells as a control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test derivatives and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of animals. A control group receives the vehicle only.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Signaling Pathways

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Anti-inflammatory Activity: Inhibition of COX-2 Pathway

The anti-inflammatory effects of some benzoxazole derivatives are linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight their potential in the fields of antimicrobial, anticancer, and anti-inflammatory research. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers to design and conduct further investigations into the mechanism of action and structure-activity relationships of this important class of compounds. Continued exploration and optimization of these derivatives are warranted to unlock their full therapeutic potential.

References

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry of 1,3-Benzoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazole core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of an amine group at the 5-position, yielding 1,3-Benzoxazol-5-amine, provides a critical handle for synthetic elaboration, enabling the development of diverse derivatives with a broad spectrum of pharmacological activities. This technical guide explores the synthesis, potential applications, and biological evaluation of this compound derivatives in medicinal chemistry, with a focus on their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Synthesis of this compound Derivatives

The synthesis of the 1,3-benzoxazole core typically involves the condensation of a 2-aminophenol with a variety of functional groups. For the synthesis of 5-amino substituted benzoxazoles, 2,4-diaminophenol serves as a key starting material.

General Synthetic Routes:

-

From 2,4-Diaminophenol and Carboxylic Acids: A common and direct method involves the condensation of 2,4-diaminophenol with various carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to yield 2-substituted-1,3-benzoxazol-5-amines.[1]

-

From 2,4-Diaminophenol and Aldehydes: Oxidative cyclization of an in situ formed Schiff base from the reaction of 2,4-diaminophenol and an aldehyde provides another route to 2-substituted-1,3-benzoxazol-5-amines.

-

Modification of the 5-Amino Group: Once the this compound core is formed, the amine group can be further functionalized to generate a library of derivatives, such as amides and sulfonamides, by reacting with corresponding acyl chlorides or sulfonyl chlorides.[2]

Below is a generalized experimental workflow for the synthesis of 2-aryl-1,3-benzoxazol-5-amine derivatives.

Caption: General workflow for the synthesis of 2-aryl-1,3-benzoxazol-5-amine derivatives.

Applications in Medicinal Chemistry

Kinase Inhibitors in Cancer Therapy

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Derivatives of 1,3-benzoxazole have shown promise as inhibitors of several key kinases involved in tumorigenesis, including c-Met, VEGFR-2, c-Src, and Abl.

c-Met and VEGFR-2 Inhibition:

The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) pathways are critical for tumor growth, angiogenesis, and metastasis. Dual inhibition of these kinases is a promising strategy in cancer therapy. Piperidinyl-based benzoxazole derivatives have been synthesized and evaluated as potent dual inhibitors of c-Met and VEGFR-2.[2][3][4]

Table 1: Kinase Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives [2][3][4]

| Compound | R | IC₅₀ (μM) vs. VEGFR-2 | IC₅₀ (μM) vs. c-Met |

| 5a | H | 0.970 | 1.885 |

| 5g | 4-OCH₃ | 0.145 | 0.452 |

| 5h | 4-F, 3-Cl | 0.235 | 0.588 |

| 11a | H | 0.082 | 0.280 |

| 11b | 4-F | 0.057 | 0.181 |

| Sorafenib | - | 0.058 | - |

| Staurosporine | - | - | 0.237 |

Data extracted from studies on 2-(piperidin-4-yl)benzo[d]oxazole derivatives, which can be conceptually derived from a this compound scaffold.

Signaling Pathways:

The following diagrams illustrate the signaling pathways of c-Met, VEGFR-2, and the c-Src/Abl complex, highlighting the points of inhibition by benzoxazole derivatives.

Caption: Simplified c-Met signaling pathway and inhibition by benzoxazole derivatives.

References

- 1. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scafford: 1,3-Benzoxazol-5-amine as a Cornerstone for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among the myriad of privileged scaffolds, the benzoxazole nucleus stands out for its remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a key derivative, 1,3-benzoxazol-5-amine, a versatile building block for the synthesis of a diverse array of more complex heterocyclic systems. Its strategic amino functionality serves as a reactive handle for the construction of novel molecular architectures with significant potential in drug development.

Synthesis of the Core Building Block: this compound

The efficient synthesis of the starting material is paramount for any successful drug discovery campaign. A reliable route to this compound can be achieved through a two-step process commencing from readily available 2-amino-4-nitrophenol. This involves an initial cyclization to form the benzoxazole ring, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitro-1,3-benzoxazole

A mixture of 2-amino-4-nitrophenol (1 equivalent) and triethyl orthoformate (1.5 equivalents) is heated at 120-130°C for 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl orthoformate is removed under reduced pressure. The resulting solid is then recrystallized from ethanol to yield 5-nitro-1,3-benzoxazole.

Step 2: Reduction of 5-Nitro-1,3-benzoxazole to this compound

To a solution of 5-nitro-1,3-benzoxazole (1 equivalent) in ethanol, palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is completely consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[4]

Applications in Heterocyclic Synthesis

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of cyclization and condensation reactions to form fused and substituted heterocyclic systems.

Synthesis of Pyrimido[5,4-b]benzoxazoles

The reaction of this compound with β-dicarbonyl compounds provides a straightforward route to pyrimido[5,4-b]benzoxazoles, a class of compounds with potential biological activities.

A mixture of this compound (1 equivalent) and benzoylacetone (1.1 equivalents) in polyphosphoric acid (PPA) is heated at 140-150°C for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from an appropriate solvent yields the desired pyrimido[5,4-b]benzoxazole derivative.

Synthesis of Triazolo[4,5-f]benzoxazoles

Diazotization of this compound followed by an intramolecular cyclization can lead to the formation of the triazolo[4,5-f]benzoxazole ring system.

To a cooled (0-5°C) solution of this compound (1 equivalent) in dilute hydrochloric acid, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes. The resulting diazonium salt solution is then allowed to warm to room temperature and stirred for an additional 1-2 hours to facilitate cyclization. The product is isolated by filtration and purified by recrystallization.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases. The ability to readily synthesize a library of analogues from this building block allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[5]

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3] Inhibition of this pathway can starve tumors of their blood supply. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.

References

In Silico Prediction of 1,3-Benzoxazol-5-amine Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth framework for the in silico prediction of the bioactivity of 1,3-Benzoxazol-5-amine, a core benzoxazole structure. While extensive research exists for substituted benzoxazoles, this document focuses on establishing a foundational computational workflow to hypothesize and evaluate the potential therapeutic activities of the parent amine. We detail a multi-step computational approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, this guide provides detailed protocols for subsequent in vitro validation of computational predictions, thereby offering a comprehensive roadmap for researchers, scientists, and drug development professionals. All quantitative data from analogous studies are summarized for comparative analysis, and key workflows and signaling pathways are visualized using Graphviz.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2] The this compound structure represents a key building block for the synthesis of more complex derivatives. Understanding its intrinsic bioactivity and potential biological targets through computational methods can significantly accelerate the drug discovery process, enabling a more rational design of novel therapeutic agents.

In silico techniques offer a time- and cost-effective means to screen virtual libraries of compounds, predict their biological activities, and assess their pharmacokinetic and toxicological profiles.[3] This guide outlines a systematic in silico strategy to predict the bioactivity of this compound, leveraging data from structurally similar compounds to inform the selection of potential biological targets and predictive models.

Predicted Bioactivities and Potential Targets

Based on extensive literature review of 5-amino-benzoxazole derivatives, the primary predicted bioactivities for this compound are likely to be in the realms of antimicrobial and anticancer activities.

-

Antimicrobial Activity: Substituted 5-amino-2-phenyl/benzyl-benzoxazoles have demonstrated significant activity against various bacterial and mycobacterial strains.[4] A key molecular target identified in these studies is DNA gyrase , an essential bacterial enzyme.[5]

-

Anticancer Activity: Several benzoxazole derivatives have been investigated as potent anticancer agents.[1] One of the prominent mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[6][7]

In Silico Prediction Workflow

A robust in silico workflow is essential for the accurate prediction of bioactivity. The proposed workflow for this compound is depicted below and involves several sequential steps from ligand and protein preparation to detailed molecular interaction analysis and property prediction.

References

Thermogravimetric Analysis of 1,3-Benzoxazol-5-amine: A Technical Guide to Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1,3-Benzoxazol-5-amine (also known as 5-amino-1,3-benzoxazole). While specific experimental TGA data for this compound is not extensively available in public literature, this document outlines a detailed experimental protocol for determining its thermal stability. Furthermore, it presents a hypothesized thermal decomposition profile and pathways based on the known characteristics of benzoxazole derivatives and aromatic amines. This guide serves as a practical resource for researchers and professionals in drug development and materials science, offering the necessary methodologies and theoretical framework to conduct and interpret TGA studies on this and similar compounds.

Introduction to this compound and its Thermal Stability

This compound is a heterocyclic aromatic compound with a molecular formula of C₇H₆N₂O.[1] Its structure, featuring a fused benzene and oxazole ring with an amine substituent, makes it a valuable building block in medicinal chemistry and materials science. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter. It influences storage conditions, shelf-life, and the selection of appropriate manufacturing processes, such as drying and melt-processing. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3]

Experimental Protocol for Thermogravimetric Analysis

The following section details a standardized protocol for conducting a TGA experiment on this compound. This methodology is designed to yield high-quality, reproducible data on its thermal decomposition.

2.1. Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer is required, capable of precise temperature and mass measurements.

-

Sample Mass: A sample of 5-10 mg is generally recommended for TGA to ensure it is representative of the bulk material while minimizing thermal gradients.[4]

-

Crucible: Alumina (Al₂O₃) crucibles are typically used.[5] It is important to ensure that the sample does not react with the crucible material.

-

Sample Form: For optimal heat and mass transfer, the sample should be a fine, free-flowing powder.[4]

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or oxygen) to understand the different decomposition mechanisms. A typical purge gas flow rate is 20-100 mL/min.[6][7]

2.2. TGA Experimental Parameters

A typical non-isothermal TGA experiment would involve the following parameters:

| Parameter | Value | Rationale |

| Initial Temperature | 25-30 °C | Start at ambient temperature. |

| Final Temperature | 600-800 °C | To ensure complete decomposition is observed. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events.[6][7] |

| Purge Gas | Nitrogen (or Air) | To study decomposition in inert and oxidative environments. |

| Flow Rate | 50 mL/min | To maintain a consistent atmosphere around the sample. |

2.3. Data Analysis

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature). Key parameters to be determined from these curves include:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant decomposition begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the maximum rate of mass loss occurs, identified from the peak of the DTG curve.

-

Percentage Mass Loss: The amount of mass lost at each decomposition step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

Hypothesized Thermal Decomposition Profile

Based on the thermal behavior of similar aromatic amines and benzoxazole structures, a plausible multi-stage decomposition can be hypothesized for this compound.

Table 1: Hypothesized TGA Data for this compound in an Inert Atmosphere (Nitrogen)

| Decomposition Step | Temperature Range (°C) | T_peak (°C) | Mass Loss (%) | Probable Evolved Fragments |

| Step 1 | 150 - 250 | ~220 | 15-25 | Initial breakdown of the amine group (NH₂) and potential cleavage of the oxazole ring. |

| Step 2 | 250 - 450 | ~380 | 40-60 | Fragmentation of the benzoxazole core structure. |

| Step 3 | > 450 | - | 10-20 | Slow charring of the remaining aromatic structure. |

| Final Residue | at 600°C | - | 5-15 | Carbonaceous residue. |

Visualizing Experimental and Logical Workflows

4.1. TGA Experimental Workflow

The following diagram illustrates the standard workflow for conducting a TGA experiment.

Caption: Workflow for Thermogravimetric Analysis.

4.2. Hypothesized Decomposition Pathway

This diagram illustrates the logical relationship in the proposed thermal decomposition of this compound.

Caption: Hypothesized Thermal Decomposition Pathway.

Interpretation and Significance

The thermal decomposition profile of this compound is crucial for its application in drug development. A lower onset of decomposition would indicate poor thermal stability, necessitating careful handling and storage at controlled temperatures. The nature of the decomposition (e.g., a single sharp mass loss versus multiple, overlapping steps) provides insight into the complexity of the degradation mechanism.

Analysis in both inert and oxidative atmospheres is important. Decomposition in air often occurs at lower temperatures and may involve different chemical reactions (e.g., oxidation) compared to decomposition in an inert atmosphere like nitrogen. This information is vital for assessing the compound's stability during formulation processes that may involve exposure to air and heat.

Conclusion

This technical guide has outlined a comprehensive approach to evaluating the thermal stability of this compound using thermogravimetric analysis. While specific experimental data is pending, the provided experimental protocol offers a robust framework for its determination. The hypothesized decomposition data and pathways, based on the known behavior of analogous chemical structures, serve as a valuable reference for what researchers might expect to observe. The visualization of both the experimental workflow and the logical decomposition sequence aims to provide clarity and a deeper understanding of the process. For professionals in the pharmaceutical and chemical industries, a thorough understanding of a compound's thermal properties through TGA is an indispensable part of its development and characterization.

References

- 1. This compound | C7H6N2O | CID 1482188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tainstruments.com [tainstruments.com]

- 4. torontech.com [torontech.com]

- 5. epfl.ch [epfl.ch]

- 6. One-step nondestructive functionalization of graphene oxide paper with amines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00986D [pubs.rsc.org]

- 7. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Core of Cellular Insight: A Technical Guide to 1,3-Benzoxazol-5-amine Derivatives as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug discovery, the ability to visualize and quantify specific analytes within a cellular environment is paramount. Fluorescent probes are indispensable tools in this pursuit, offering high sensitivity and real-time tracking capabilities. Among the diverse scaffolds used to construct these molecular reporters, 1,3-benzoxazole derivatives have emerged as a significant and versatile class.[1] Their rigid, planar structure and favorable photophysical properties make them ideal candidates for developing probes that can sense a wide array of targets, from metal ions to biomolecules.[1][2]

This technical guide delves into the synthesis, photophysical characteristics, and applications of fluorescent probes based on the 1,3-Benzoxazol-5-amine core. We will explore their utility in detecting crucial metal cations, their role in intracellular imaging, and provide detailed experimental protocols for their synthesis and application, offering a comprehensive resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a carboxylic acid or its equivalent. A common and effective method involves a ring closure reaction in the presence of a dehydrating agent like polyphosphoric acid (PPA).

The general synthetic pathway can be adapted to introduce various functional groups, enabling the tuning of the probe's photophysical properties and its selectivity towards specific analytes. For instance, functionalization at the 2-position of the benzoxazole ring is a common strategy to incorporate recognition moieties for target molecules.[3]

Photophysical Properties

The fluorescence of 1,3-benzoxazole derivatives is a key feature for their application as probes. These properties are highly sensitive to the molecular environment and substitution patterns on the benzoxazole core. Key photophysical parameters include the maximum excitation (λex) and emission (λem) wavelengths, the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process.

Derivatives can be designed to exhibit significant changes in their fluorescence upon binding to a target analyte, a phenomenon that forms the basis of their sensing capabilities. For example, the Zinbo-5 probe, a benzoxazole derivative, shows significant changes in both excitation and emission maxima upon binding to Zn²⁺.[4]

Table 1: Photophysical Properties of Selected 1,3-Benzoxazole Derivatives

| Compound/Probe Name | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Medium | Reference |

| Zinbo-5 (Zinc-bound) | Zn²⁺ | ~370 | ~430 | ~60 | 0.10 | Aqueous Buffer | [4] |

| Rhodamine-based probe | Fe³⁺ | 530 | ~580 | ~50 | Not Specified | EtOH-H₂O | [5][6] |

| Benzoxazolyl-imidazole 6a | Aggregation | 470 | ~620 | ~150 | Not Specified | DMSO/Water | [7] |

| Phosphinoamine 3 | Solid State | Not Specified | 519 | Not Specified | 0.93 | Solid State | [8] |

| Benzoxadiazole 2c | Anions | ~480 | ~690 | >200 | 0.05 | Acetonitrile | [9] |

Applications as Fluorescent Probes

The versatility of the 1,3-benzoxazole scaffold has led to the development of probes for a wide range of applications, particularly in sensing metal ions and in cellular imaging.

Metal Ion Sensing

Metal ions are crucial for numerous biological processes, and their dysregulation is linked to various diseases. Fluorescent probes based on benzoxazole derivatives offer a powerful means to detect and quantify these ions in biological systems.

-

Iron (Fe³⁺): A rhodamine-based probe functionalized with 2-aminobenzoxazole has been developed for the reversible detection of Fe³⁺. The coordination of Fe³⁺ to the benzoxazole moiety triggers a strong fluorescence emission and a visible color change, enabling its use for imaging Fe³⁺ in living cells.[5]

-

Zinc (Zn²⁺): The probe Zinbo-5 is a ratiometric zinc sensor with a nanomolar dissociation constant (Kd). It exhibits distinct changes in its excitation and emission spectra upon binding zinc, making it suitable for quantitative imaging in fluorescence microscopy, including two-photon excitation microscopy.[4]

-

Copper (Cu²⁺) and Palladium (Pd²⁺): Unnatural alanine derivatives bearing a benzoxazole unit have shown high selectivity towards Cu²⁺ and Pd²⁺, forming 1:2 ligand-to-metal complexes.[10]

-

Silver (Ag⁺) and Mercury (Hg²⁺): Bioinspired fluorescent peptide systems incorporating benzoxazole derivatives have been successfully used to create sensitive materials for detecting Ag⁺ and Hg²⁺ in water.[11]

Intracellular Imaging

The ability of these probes to function within the complex environment of a living cell is a significant advantage. Their applications extend to visualizing cellular components and tracking dynamic processes.

-

DNA Probes: Benzoxazole and naphthoxazole derivatives have shown significant potential as fluorescent DNA probes. They exhibit enhanced fluorescence emission upon binding to DNA, with intercalation being a common mode of interaction.[12]

-

Imaging in Living Cells: Probes have been successfully used for fluorescence imaging of Fe³⁺ in L929 and MG-63 cells and for ratiometric imaging of intracellular zinc in mammalian cells.[4][5] These applications provide a promising avenue for mapping the distribution and dynamics of metal ions in biological samples.[5]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Aryl-1,3-benzoxazole Derivative

This protocol is a generalized procedure based on the condensation of 2-aminophenol with an aromatic carboxylic acid.

-

Reactant Mixture: In a round-bottom flask, combine stoichiometric amounts of the desired 2-aminophenol and the corresponding aromatic carboxylic acid.

-

Catalyst/Solvent: Add a dehydrating agent and solvent, such as polyphosphoric acid (PPA) or ethanol in the presence of a catalyst like ammonium chloride.[1]

-

Reaction: Heat the mixture under reflux for several hours (e.g., 5-8 hours) at a temperature appropriate for the solvent (e.g., 80-175°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will cause the product to precipitate.[1]

-

Purification: Collect the solid precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[13]

Protocol 2: Fluorescence Spectroscopy for Analyte Sensing

This protocol outlines the general steps for evaluating the sensing performance of a benzoxazole-based fluorescent probe.

-

Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 20 µM) in a suitable solvent system (e.g., EtOH-H₂O with a PBS buffer, pH 7.4).[6] Prepare stock solutions of the various analytes (e.g., metal ions) to be tested.

-

Spectra Recording: Record the absorbance and fluorescence emission spectra of the probe solution alone using a spectrophotometer and a fluorescence spectrophotometer, respectively. The excitation wavelength should be set to the absorption maximum (λmax) of the probe.

-

Titration: Incrementally add small aliquots of the analyte stock solution to the probe solution. After each addition, record the fluorescence spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte. This can be used to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).[6]

-

Selectivity Test: Repeat the experiment with a range of different potential interfering analytes to assess the probe's selectivity.

Protocol 3: Intracellular Imaging in Living Cells

This protocol provides a general workflow for using a benzoxazole-based probe for live-cell imaging.

-

Cell Culture: Culture the desired cell line (e.g., L929 or MG-63 cells) on a suitable imaging dish (e.g., glass-bottom dish) in an appropriate growth medium until they reach the desired confluency.[5]

-

Probe Loading: Incubate the cells with a solution of the fluorescent probe at a specific concentration (e.g., 20 µM) in the cell culture medium for a designated period (e.g., 30 minutes) at 37°C.

-

Washing: After incubation, wash the cells with a phosphate-buffered saline (PBS) solution to remove any excess, unloaded probe.

-

Imaging: Mount the dish on a confocal fluorescence microscope. Excite the probe using a laser at the appropriate wavelength (e.g., 543 nm for a rhodamine-based probe) and collect the emitted fluorescence in the corresponding channel.[6]

-

Analyte Stimulation (Optional): To observe the probe's response to an intracellular analyte, the cells can be treated with a solution containing the analyte (e.g., Fe³⁺) before or during imaging.

-

Image Analysis: Analyze the acquired images to determine the localization and changes in fluorescence intensity of the probe within the cells.

Mandatory Visualizations

Caption: Workflow for synthesis and application of benzoxazole probes.

Caption: General mechanism of a turn-on fluorescent probe.

Caption: Conceptual pathway for imaging ion flux with a probe.

References

- 1. jetir.org [jetir.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. researchgate.net [researchgate.net]

- 11. Bioinspired systems for metal-ion sensing: new emissive peptide probes based on benzo[d]oxazole derivatives and their gold and silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biori.periodikos.com.br [biori.periodikos.com.br]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

An In-Depth Technical Guide to 5-Aminobenzoxazole (CAS Number: 63837-12-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Aminobenzoxazole (CAS No. 63837-12-7), a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its known biological activities, particularly its anticancer and antimicrobial properties. Furthermore, this guide discusses its mechanism of action, associated signaling pathways, and summarizes its known hazards and toxicological profile. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

5-Aminobenzoxazole is a fused heterocyclic compound consisting of a benzene ring fused to an oxazole ring, with an amino group substituted at the 5-position. Its structure makes it a valuable scaffold in the synthesis of more complex molecules with diverse biological activities. The benzoxazole moiety is present in various pharmacologically active compounds, contributing to their therapeutic effects.[1] This guide focuses specifically on the properties and hazards of 5-Aminobenzoxazole to provide a foundational understanding for its application in research and drug development.

Chemical and Physical Properties

5-Aminobenzoxazole is a solid at room temperature with a molecular formula of C₇H₆N₂O.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 63837-12-7 | [2] |

| Molecular Formula | C₇H₆N₂O | [2] |

| Molecular Weight | 134.14 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 95-97 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol and DMSO. | |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Purification

The synthesis of 5-Aminobenzoxazole can be achieved through various methods. A common approach involves the cyclization of a substituted aminophenol.[5]

Synthesis from 2-Amino-4-nitrophenol

A patented method describes the synthesis of a related compound, 2-(aminophenyl)-5-aminobenzoxazole, which involves the initial formation of a dinitro-benzoxazole intermediate followed by reduction.[6] A plausible synthesis route for 5-Aminobenzoxazole starting from 2-amino-4-nitrophenol would involve cyclization followed by reduction of the nitro group.

Experimental Protocol:

Step 1: Synthesis of 5-Nitrobenzoxazole

-

In a round-bottom flask, dissolve 2-amino-4-nitrophenol in a suitable solvent such as polyphosphoric acid (PPA).[5]

-

Add a cyclizing agent, for example, triethyl orthoformate.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry to obtain 5-nitrobenzoxazole.

Step 2: Reduction of 5-Nitrobenzoxazole to 5-Aminobenzoxazole

-

Suspend the synthesized 5-nitrobenzoxazole in a suitable solvent like ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using SnCl₂, basify the reaction mixture with a solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts and neutralize the acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 5-Aminobenzoxazole.

Synthesis workflow for 5-Aminobenzoxazole.

Purification by Recrystallization

The crude 5-Aminobenzoxazole can be purified by recrystallization from a suitable solvent to obtain a product of high purity.

Experimental Protocol:

-

Dissolve the crude 5-Aminobenzoxazole in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.[7][8][9]

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.[8]

-

Perform a hot filtration to remove the activated charcoal and any insoluble impurities.[7][8]

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[8]

-

Dry the crystals under vacuum to remove any residual solvent.

Purification workflow for 5-Aminobenzoxazole.

Biological Activities and Mechanism of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][10] While much of the research has focused on substituted benzoxazoles, the 5-aminobenzoxazole scaffold is a key component of many of these active molecules.

Anticancer Activity

Studies on derivatives of 5-aminobenzoxazole have demonstrated significant anticancer effects. For instance, a newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown the ability to induce apoptosis and decrease angiogenesis in breast cancer cell lines (MCF-7 and MDA-MB).[11]

Mechanism of Action:

The anticancer activity of benzoxazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis). The proposed mechanism involves the intrinsic apoptotic pathway, characterized by:

-

Increased Cytochrome C Release: The compound can induce the release of cytochrome c from the mitochondria into the cytosol.[11]

-

Caspase Activation: The released cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to apoptosis.[11]

-

Modulation of Bcl-2 Family Proteins: Benzoxazole derivatives can influence the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability and cytochrome c release. A decrease in the anti-apoptotic protein Bcl-2 can promote apoptosis.[11]

-

Inhibition of Angiogenesis: Some derivatives have been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, which is crucial for tumor growth and metastasis.[11]

-

Inhibition of Topoisomerase II: Certain benzoxazole derivatives have been identified as inhibitors of human DNA topoisomerase IIα, an enzyme essential for DNA replication and cell division in cancer cells.[12]

Proposed apoptotic signaling pathway modulated by benzoxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 5-Aminobenzoxazole against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 5-Aminobenzoxazole dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[13][14] Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans.[13]

Mechanism of Action:

The exact antimicrobial mechanism of action for 5-Aminobenzoxazole is not fully elucidated, but for the broader class of benzoxazoles, potential mechanisms include:

-

Inhibition of DNA Gyrase: Some benzothiazole derivatives, structurally related to benzoxazoles, have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[15]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzoxazole ring may facilitate its interaction with and disruption of the bacterial cell membrane.

-

Inhibition of Efflux Pumps: Some benzoxazole-metal complexes have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby restoring susceptibility to other drugs.[16]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)